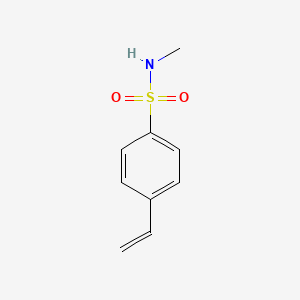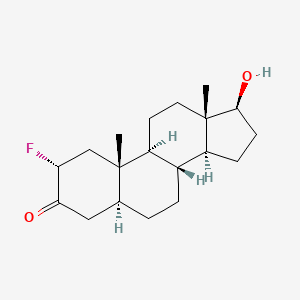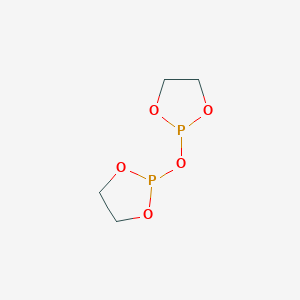
Pyridinium, 1-hexadecyl-3-methyl-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 1-hexadecyl-3-methyl-, bromide is a quaternary ammonium compound with the molecular formula C22H40BrN. It is a type of pyridinium salt, which is known for its surfactant properties. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-hexadecyl-3-methyl-, bromide typically involves the quaternization of pyridine. One common method is the reaction of 1-hexadecyl bromide with 3-methylpyridine under reflux conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridinium, 1-hexadecyl-3-methyl-, bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The pyridinium ring can undergo redox reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.
Solvents: Organic solvents such as acetonitrile, ethanol, and dichloromethane are frequently used.
Major Products
The major products of these reactions depend on the nucleophile used. For example, reacting with sodium hydroxide would yield the corresponding pyridinium hydroxide.
Wissenschaftliche Forschungsanwendungen
Pyridinium, 1-hexadecyl-3-methyl-, bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: It serves as a surfactant in the preparation of biological samples for electron microscopy.
Industry: It is used in the formulation of detergents and disinfectants.
Wirkmechanismus
The mechanism of action of Pyridinium, 1-hexadecyl-3-methyl-, bromide is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is exploited in various applications, from drug delivery to industrial cleaning.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-3-tetradecylpyridinium bromide
- 1-Methyl-3-hexadecylimidazolium bromide
- N,N-Dimethyl-N-ethylbenzyl ammonium bromide
Uniqueness
Pyridinium, 1-hexadecyl-3-methyl-, bromide is unique due to its specific alkyl chain length and the presence of a methyl group on the pyridinium ring. This gives it distinct surfactant properties compared to other similar compounds, making it particularly effective in certain applications such as phase transfer catalysis and micelle formation.
Eigenschaften
CAS-Nummer |
2315-39-1 |
|---|---|
Molekularformel |
C22H40BrN |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
1-hexadecyl-3-methylpyridin-1-ium;bromide |
InChI |
InChI=1S/C22H40N.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23-20-17-18-22(2)21-23;/h17-18,20-21H,3-16,19H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HKOMMZBXDSXZHH-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=CC(=C1)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



silyl}propyl acetate](/img/structure/B14742516.png)

![6-Methyl-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B14742526.png)





![1-[1-(4-Chlorophenyl)octadecylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14742552.png)




